molecular formula C16H17NO5S2 B2965835 N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034596-68-2

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2965835
M. Wt: 367.43
InChI Key: VZVBQUZIUAJYFO-UHFFFAOYSA-N
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Description

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical agents, including antibiotics, diuretics, and anticonvulsants . The presence of the thiophene and benzo[d][1,4]dioxine rings suggests that this compound might have interesting electronic properties .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on its functional groups. For example, the sulfonamide group might undergo hydrolysis under acidic or alkaline conditions . The thiophene and benzo[d][1,4]dioxine rings might participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined through experimental testing. These properties can provide important information for handling, storage, and use of the compound.

Scientific Research Applications

Synthesis and Biological Screening

A study describes the synthesis of ethylated sulfonamides incorporating a 1,4-benzodioxane moiety, showing significant inhibitory activity against enzymes such as lipoxygenase and moderate inhibition of acetylcholinesterase, butyrylcholinesterase, and α-glucosidase. These compounds also exhibited good antibacterial properties against various bacterial strains, illustrating their potential as leads for developing new therapeutic agents (Irshad et al., 2016).

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between synthesized sulfonamides and target enzymes. These studies provide insights into the compounds' mechanisms of action, correlating experimental results with computational predictions, thus aiding in the design of more effective inhibitors (Abbasi et al., 2019).

Antimicrobial and Antiproliferative Activities

Research into sulfonamide derivatives has demonstrated their potential in antimicrobial and antiproliferative applications. Certain derivatives have shown effectiveness against specific cancer cell lines and bacteria, highlighting the compound's versatility in addressing different biological targets (El-Gilil, 2019).

Enzyme Inhibitory Potentials

Several studies focus on the enzyme inhibitory potentials of sulfonamide derivatives, with findings indicating substantial activity against enzymes like α-glucosidase and acetylcholinesterase. These properties suggest the compound's utility in developing treatments for conditions related to enzyme dysregulation (Abbasi et al., 2019).

Novel Chemical Properties

Research also explores the novel chemical properties of sulfonamide derivatives, including their synthesis, characterization, and potential applications in various fields. The diversity of activities and properties observed underscores the compound's significance in scientific research and its potential for contributing to new therapeutic approaches (Rybalkin et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound could include further exploration of its potential uses, such as in pharmaceuticals or materials science . Additionally, more detailed studies of its physical and chemical properties, as well as its biological activity, could provide valuable information .

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S2/c1-11(18)16-5-2-12(23-16)6-7-17-24(19,20)13-3-4-14-15(10-13)22-9-8-21-14/h2-5,10,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZVBQUZIUAJYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNS(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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